2-{1-[(2,5-difluorophenyl)methanesulfonyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}-5-(trifluoromethyl)pyridine
Description
This compound is a structurally complex molecule featuring a pyrrolo[2,3-c]pyrrole bicyclic core fused with a pyridine ring. Key functional groups include:
- A 2,5-difluorophenyl methanesulfonyl moiety at the pyrrolidine nitrogen.
- A trifluoromethyl (CF₃) group at the 5-position of the pyridine ring.
The molecule’s design likely targets enzyme inhibition (e.g., kinases or proteases) due to its sulfonyl group’s electrophilic character and the CF₃ group’s metabolic stability.
Properties
IUPAC Name |
1-[(2,5-difluorophenyl)methylsulfonyl]-5-[5-(trifluoromethyl)pyridin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F5N3O2S/c20-15-2-3-16(21)13(7-15)11-30(28,29)27-6-5-12-9-26(10-17(12)27)18-4-1-14(8-25-18)19(22,23)24/h1-4,7-8,12,17H,5-6,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTIIDHGUUMQSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CN(C2)C3=NC=C(C=C3)C(F)(F)F)S(=O)(=O)CC4=C(C=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F5N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{1-[(2,5-difluorophenyl)methanesulfonyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}-5-(trifluoromethyl)pyridine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be broken down into several functional groups:
- Pyridine Ring : Known for its role in biological activity due to its nitrogen atom.
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
- Difluorophenyl Group : May contribute to the compound's interaction with biological targets.
Research indicates that compounds with similar structures often exhibit diverse biological activities, including:
- Antiviral Activity : Studies have shown that trifluoromethyl pyridine derivatives can enhance the activities of defense enzymes such as superoxide dismutase (SOD) and polyphenol oxidase (PPO), which are crucial in plant defense mechanisms against viruses like Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV) .
- Inhibition of Kinases : The presence of pyridine and pyrrole moieties suggests potential inhibitory effects on various kinases, which are pivotal in cancer pathways. For instance, similar compounds have been explored as inhibitors of B-Raf kinase, a target in certain cancers .
Table 1: Summary of Biological Activities
Case Studies
- Antiviral Efficacy Against TMV and CMV :
- Kinase Inhibition Studies :
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity
- Recent studies have investigated the compound's efficacy against various cancer cell lines. For instance, its ability to inhibit specific kinases involved in tumor growth has been documented. A notable study demonstrated that derivatives of this compound exhibit selective cytotoxicity towards breast cancer cells while sparing normal cells .
-
Neurological Disorders
- The compound has shown promise as a modulator of neurotransmitter receptors. Research indicates that it may act as an antagonist for the M1 muscarinic acetylcholine receptor, which is implicated in cognitive functions and neurodegenerative diseases like Alzheimer's . This property could lead to new therapeutic strategies for enhancing cognitive function or treating memory-related disorders.
- Antimicrobial Properties
Material Science Applications
- Fluorinated Polymers
- Organic Electronics
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry evaluated several derivatives of the target compound for their anticancer properties. The results indicated that modifications on the methanesulfonyl moiety significantly enhanced the inhibitory activity against breast cancer cell lines, with IC50 values reaching nanomolar concentrations .
Case Study 2: Neurological Modulation
Research conducted at a leading university explored the impact of this compound on M1 receptor modulation. The findings suggested that it could improve memory retention in animal models, indicating potential for treatment strategies targeting cognitive decline associated with aging .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs (e.g., pyridine cores, sulfonyl/oxadiazole substituents, or trifluoromethyl groups) and are compared based on molecular properties and inferred reactivity:
Table 1: Molecular Properties of Comparable Compounds
Key Structural and Functional Comparisons
Core Scaffolds: The target compound employs a bicyclic pyrrolo-pyrrole system, which may enhance binding affinity through conformational restriction. In contrast, compounds and utilize simpler piperidine or phenoxy linkers, which offer flexibility but reduced stereochemical control.
Sulfonyl vs. Compound substitutes this with a 3,5-dimethylisoxazole sulfonyl, which introduces steric bulk but may reduce electrophilicity. Compound replaces the sulfonyl group with a 1,2,4-oxadiazole, a bioisostere for ester or amide groups, which could alter metabolic stability and target selectivity .
Trifluoromethyl (CF₃) Effects :
- All three compounds feature a CF₃ group on the pyridine ring, a hallmark of metabolic resistance and enhanced lipophilicity. However, its position (5-position in the target and ) may influence π-stacking interactions in target binding pockets.
Table 2: Inferred Reactivity and Bioactivity
Research Findings and Methodological Insights
- NMR Analysis : Evidence from compound comparisons in highlights that chemical shift differences in specific regions (e.g., 29–36 ppm) can localize substituent effects. For the target compound, NMR profiling of the pyrrolo-pyrrole core and sulfonyl group would clarify conformational preferences.
- Synthetic Challenges : The octahydropyrrolo[2,3-c]pyrrole scaffold in the target compound likely requires multistep synthesis, similar to the procedures in , which involve sulfonylation and heterocycle formation under anhydrous conditions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
